molecular formula C13H12O2 B13404848 alpha-Naphthyl-d7 Glycidyl Ether

alpha-Naphthyl-d7 Glycidyl Ether

Cat. No.: B13404848
M. Wt: 207.28 g/mol
InChI Key: QYYCPWLLBSSFBW-GSNKEKJESA-N
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Description

alpha-Naphthyl-d7 Glycidyl Ether: is a stable isotope-labeled compound with the molecular formula C13D7H5O2 and a molecular weight of 207.276 . This compound is a derivative of glycidyl ether, where the hydrogen atoms on the naphthyl ring are replaced with deuterium atoms. It is primarily used in scientific research for various applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including alpha-Naphthyl-d7 Glycidyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions: alpha-Naphthyl-d7 Glycidyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

alpha-Naphthyl-d7 Glycidyl Ether is used in various scientific research applications, including:

    Chemistry: It is used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.

    Biology: It can be used in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: It may be used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Naphthyl-d7 Glycidyl Ether involves its ability to undergo nucleophilic substitution reactions. The ether oxygen can be protonated under acidic conditions, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms . The specific molecular targets and pathways depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

    alpha-Naphthyl Glycidyl Ether: Similar in structure but without the deuterium labeling.

    Other Glycidyl Ethers: Compounds like glycidyl phenyl ether and glycidyl methyl ether share similar chemical properties but differ in their substituents.

Uniqueness: alpha-Naphthyl-d7 Glycidyl Ether is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C13H12O2

Molecular Weight

207.28 g/mol

IUPAC Name

2-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxymethyl]oxirane

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/i1D,2D,3D,4D,5D,6D,7D

InChI Key

QYYCPWLLBSSFBW-GSNKEKJESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC3CO3)[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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